molecular formula C12H14N2O4 B1627194 3-Nitro-2-(piperidin-1-yl)benzoic acid CAS No. 893611-92-2

3-Nitro-2-(piperidin-1-yl)benzoic acid

Cat. No.: B1627194
CAS No.: 893611-92-2
M. Wt: 250.25 g/mol
InChI Key: TWTRPCPEUQFCAA-UHFFFAOYSA-N
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Description

3-Nitro-2-(piperidin-1-yl)benzoic acid is a chemical compound that features a nitro group and a piperidine ring attached to a benzoic acid core

Scientific Research Applications

3-Nitro-2-(piperidin-1-yl)benzoic acid has several applications in scientific research:

Safety and Hazards

While specific safety and hazard information for 3-Nitro-2-(piperidin-1-yl)benzoic acid was not found in the retrieved papers, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

The future directions in the research and application of 3-Nitro-2-(piperidin-1-yl)benzoic acid and similar compounds involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry due to the significant role of piperidines in the pharmaceutical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-2-(piperidin-1-yl)benzoic acid typically involves the reaction of 3-fluoro-4-nitrobenzoic acid with piperidine. The reaction is carried out in ethanol at room temperature for 24 hours. After the reaction, the mixture is concentrated, and the residue is taken up in water .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-2-(piperidin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Reduction: 3-Amino-2-(piperidin-1-yl)benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-2-(piperidin-1-yl)benzoic acid is unique due to its specific combination of a nitro group and a piperidine ring attached to a benzoic acid core

Properties

IUPAC Name

3-nitro-2-piperidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-12(16)9-5-4-6-10(14(17)18)11(9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTRPCPEUQFCAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587505
Record name 3-Nitro-2-(piperidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893611-92-2
Record name 3-Nitro-2-(piperidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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